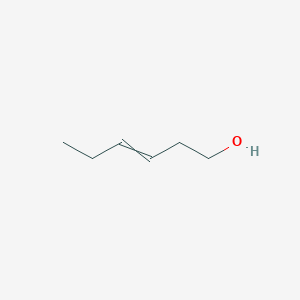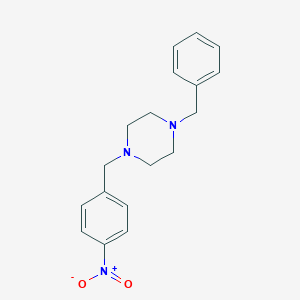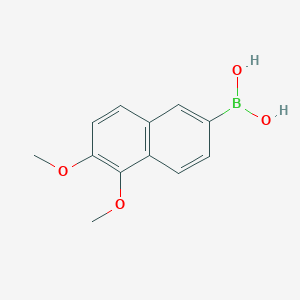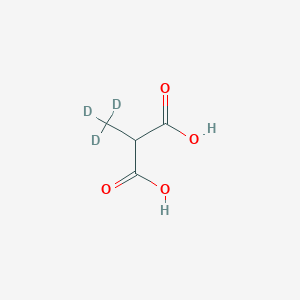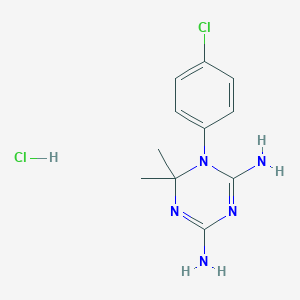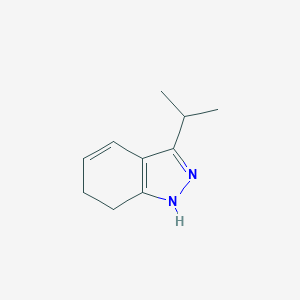
3-Isopropyl-6,7-dihydro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-6,7-dihydro-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of 3-Isopropyl-6,7-dihydro-1H-indazole is not yet fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets, such as receptors, enzymes, and ion channels. For example, it has been reported to bind to the active site of acetylcholinesterase, thereby inhibiting its activity and leading to an increase in the levels of acetylcholine in the brain.
生化学的および生理学的効果
Studies have shown that 3-Isopropyl-6,7-dihydro-1H-indazole has several biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, it has been found to exhibit antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
実験室実験の利点と制限
One of the major advantages of using 3-Isopropyl-6,7-dihydro-1H-indazole in lab experiments is its wide range of pharmacological activities, which makes it a promising candidate for drug development. It is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. Moreover, its exact mechanism of action is not yet fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the research on 3-Isopropyl-6,7-dihydro-1H-indazole. One of the areas of interest is its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It has been found to exhibit inhibitory effects on acetylcholinesterase, which is a key enzyme involved in the pathogenesis of these disorders. Another area of interest is its potential use as an anticancer agent, as it has been found to exhibit antitumor effects in various cancer cell lines. Moreover, further studies are needed to elucidate its exact mechanism of action and to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 3-Isopropyl-6,7-dihydro-1H-indazole is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to explore its use in various fields.
合成法
The synthesis of 3-Isopropyl-6,7-dihydro-1H-indazole involves the condensation of 2-nitrobenzaldehyde with isopropylamine, followed by reduction of the resulting nitro compound using a reducing agent such as iron powder or zinc dust. The final product is obtained by cyclization of the intermediate amine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The yield of the synthesis method is reported to be around 70%.
科学的研究の応用
3-Isopropyl-6,7-dihydro-1H-indazole has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. It has also been found to exhibit inhibitory effects on various enzymes, such as acetylcholinesterase, tyrosinase, and cyclooxygenase-2.
特性
CAS番号 |
155590-23-1 |
|---|---|
製品名 |
3-Isopropyl-6,7-dihydro-1H-indazole |
分子式 |
C10H14N2 |
分子量 |
162.23 g/mol |
IUPAC名 |
3-propan-2-yl-6,7-dihydro-1H-indazole |
InChI |
InChI=1S/C10H14N2/c1-7(2)10-8-5-3-4-6-9(8)11-12-10/h3,5,7H,4,6H2,1-2H3,(H,11,12) |
InChIキー |
YJGUSCUTYIDORO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NNC2=C1C=CCC2 |
正規SMILES |
CC(C)C1=NNC2=C1C=CCC2 |
同義語 |
1H-Indazole,6,7-dihydro-3-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



